6-bromo-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine
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Overview
Description
6-bromo-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine typically involves the reaction of 5-bromo-2-nitrobenzoic acid with aniline derivatives. The reaction proceeds through a series of steps including nitration, reduction, and cyclization to form the quinazoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the efficient use of reagents.
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Aminoquinazolines.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
6-bromo-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Used in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 6-bromo-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of kinase activity, modulation of signal transduction pathways, and interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-(pyridin-4-yl)quinazolin-4-one: Similar structure but lacks the phenyl group.
4-phenylquinazoline: Lacks the bromine and pyridin-4-yl groups.
N-(pyridin-4-yl)quinazolin-2-amine: Lacks the bromine and phenyl groups.
Uniqueness
6-bromo-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine is unique due to the presence of the bromine, phenyl, and pyridin-4-yl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
6-bromo-4-phenyl-N-pyridin-4-ylquinazolin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4/c20-14-6-7-17-16(12-14)18(13-4-2-1-3-5-13)24-19(23-17)22-15-8-10-21-11-9-15/h1-12H,(H,21,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPQTAWXOMHIPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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